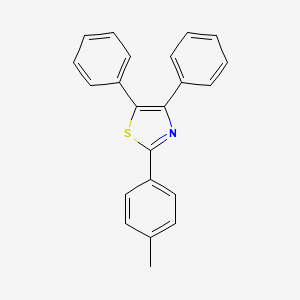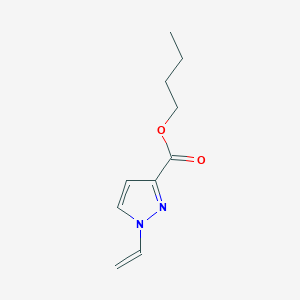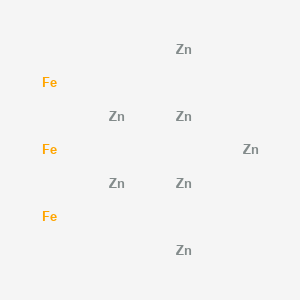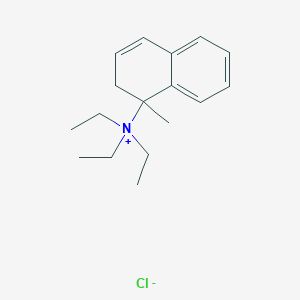
N,N,N-Triethyl-1-methyl-1,2-dihydronaphthalen-1-aminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Triethyl-1-methyl-1,2-dihydronaphthalen-1-aminium chloride is a quaternary ammonium compound. Quaternary ammonium compounds are known for their diverse applications, particularly in the fields of chemistry and biology. This compound is characterized by the presence of a positively charged nitrogen atom bonded to three ethyl groups and one methyl group, along with a chloride counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Triethyl-1-methyl-1,2-dihydronaphthalen-1-aminium chloride typically involves the alkylation of a tertiary amine. One common method is the reaction of N,N,N-triethylamine with 1-methyl-1,2-dihydronaphthalene in the presence of a suitable alkylating agent, such as methyl chloride. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and solvents can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N,N,N-Triethyl-1-methyl-1,2-dihydronaphthalen-1-aminium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloride ion can be substituted with other anions through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or other halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted ammonium compounds.
Scientific Research Applications
N,N,N-Triethyl-1-methyl-1,2-dihydronaphthalen-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Biology: The compound can be employed in the study of cell membrane interactions due to its surfactant properties.
Industry: The compound is used in the formulation of disinfectants and sanitizers.
Mechanism of Action
The mechanism of action of N,N,N-Triethyl-1-methyl-1,2-dihydronaphthalen-1-aminium chloride involves its interaction with cell membranes. The positively charged ammonium ion can disrupt the lipid bilayer of cell membranes, leading to cell lysis. This property makes it effective as an antimicrobial agent. Additionally, its surfactant properties enable it to facilitate the transfer of hydrophobic molecules across aqueous environments.
Comparison with Similar Compounds
Similar Compounds
- N,N,N-Trimethyl-1-methyl-1,2-dihydronaphthalen-1-aminium chloride
- N,N,N-Triethyl-1-ethyl-1,2-dihydronaphthalen-1-aminium chloride
- N,N,N-Triethyl-1-methyl-1,2-dihydroquinolinium chloride
Uniqueness
N,N,N-Triethyl-1-methyl-1,2-dihydronaphthalen-1-aminium chloride is unique due to its specific structural configuration, which imparts distinct physicochemical properties. Its combination of ethyl and methyl groups attached to the nitrogen atom, along with the naphthalene ring, provides a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications.
Properties
CAS No. |
138216-00-9 |
|---|---|
Molecular Formula |
C17H26ClN |
Molecular Weight |
279.8 g/mol |
IUPAC Name |
triethyl-(1-methyl-2H-naphthalen-1-yl)azanium;chloride |
InChI |
InChI=1S/C17H26N.ClH/c1-5-18(6-2,7-3)17(4)14-10-12-15-11-8-9-13-16(15)17;/h8-13H,5-7,14H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
SBOIYLGRDDALOY-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](CC)(CC)C1(CC=CC2=CC=CC=C21)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


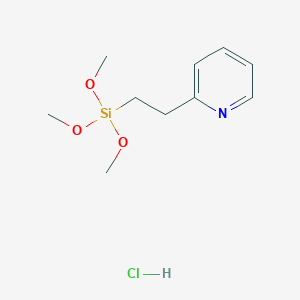
![N,N'-(Ethane-1,2-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide]](/img/structure/B14287493.png)
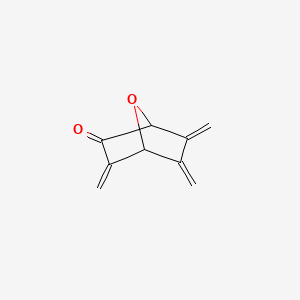
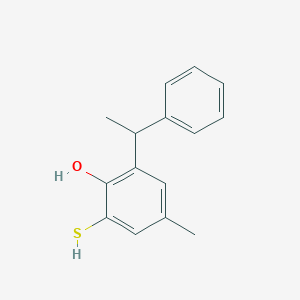
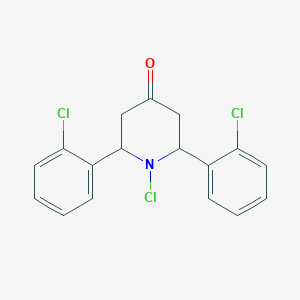
![7-(Methylsulfanyl)bicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14287505.png)
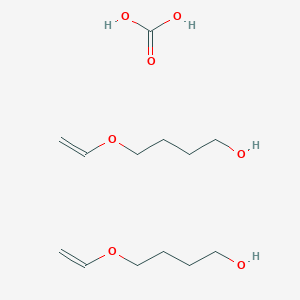
![3,7-Dimethyl-8-nitro-5H-indeno[1,2-B]pyridin-5-one](/img/structure/B14287513.png)
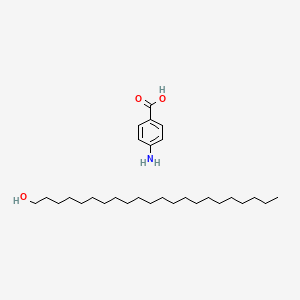
![Ethyl 5-oxo-5-[(4-phenylbut-3-en-1-yl)amino]pentanoate](/img/structure/B14287528.png)
